
Terbutryn-d5
Overview
Description
Terbutryn-d5 (CAS RN: 1219804-47-3) is a deuterium-labeled isotopologue of the herbicide Terbutryn, a triazine-class compound used to inhibit photosynthesis in plants. Its molecular formula is C10H14D5N5S (molecular weight: 246.39), featuring five deuterium atoms replacing hydrogen at specific positions, typically on the ethyl or tert-butyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terbutryn-d5 involves the deuteration of Terbutryn. The process typically includes the introduction of deuterium atoms into the ethyl group of Terbutryn. This can be achieved through various methods, including the use of deuterated reagents and catalysts under controlled conditions. The reaction conditions often involve the use of solvents such as acetonitrile or methanol and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to verify the isotopic purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions
Terbutryn-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .
Scientific Research Applications
Analytical Chemistry
Quantification and Detection
Terbutryn-d5 serves as an internal standard in analytical methods for quantifying terbutryn and its metabolites in environmental samples. Its stable isotopic composition allows for accurate calibration and improved detection limits in mass spectrometry analyses. For instance, studies have shown that using this compound can enhance the limits of detection (LOD) and quantification (LOQ) for terbutryn in water samples, facilitating the monitoring of this herbicide in aquatic environments .
Table 1: LOD and LOQ for this compound
Substance | LOD (ng/L) | LOQ (ng/L) |
---|---|---|
This compound | 0.04 | 0.20 |
Environmental Monitoring
Biocide Pathways
Research has utilized this compound to trace the pathways and sources of biocides in urban environments. For example, a study identified the presence of terbutryn and its transformation products (TPs) in drainage systems, highlighting its leaching potential from surfaces treated with biocides . The use of this compound allowed researchers to ascertain the concentrations of various compounds accurately.
Case Study: Urban Runoff Analysis
In an urban runoff study, this compound was employed to assess the contamination levels in stormwater systems. The findings indicated significant concentrations of terbutryn and its TPs, emphasizing the need for effective management strategies to mitigate environmental impacts .
Toxicological Research
Endocrine Disruption Studies
this compound has been instrumental in toxicological assessments focusing on endocrine disruptors. It has been used to evaluate the effects of terbutryn on aquatic organisms, providing insights into its potential impacts on wildlife and ecosystems. For instance, studies have demonstrated that exposure to terbutryn can lead to alterations in reproductive behaviors and stress responses in species like Daphnia magna .
Table 2: Effects of Terbutryn on Aquatic Organisms
Organism | Endpoint Measured | Observed Effect |
---|---|---|
Daphnia magna | Reproductive success | Decreased offspring |
Mytilus spp | Biomarkers of stress | Increased lipid peroxidation |
Food Safety Testing
Contaminant Detection in Food Products
this compound is also applied in food safety testing to detect pesticide residues in agricultural products. Its use as an internal standard improves the reliability of methods for simultaneous determination of multiple contaminants, including pesticides and veterinary drugs . The ability to quantify these substances accurately is crucial for ensuring food safety and compliance with regulatory standards.
Mechanism of Action
Terbutryn-d5 exerts its effects by inhibiting photosynthesis in plants. It targets the photosynthetic reaction center, specifically the cytochrome c subunit, and disrupts the electron transport chain. This inhibition prevents the synthesis of essential molecules required for plant growth, ultimately leading to the death of the plant . The molecular targets involved include the reaction center proteins H, L, and M chains in photosynthetic organisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Non-Deuterated Triazines
Terbutryn (CAS RN: 886-50-0)
- Molecular Formula : C10H19N5S (molecular weight: 241.36).
- Key Differences : Lacks deuterium, resulting in lower molecular weight and inability to serve as an isotopic internal standard.
- Applications : Used as a selective herbicide; its environmental persistence (stable in water, half-life >100 days in soil) makes it a target analyte in residue studies .
Terbuthylazine (CAS RN: 5915-41-3)
- Molecular Formula : C9H16ClN5S (molecular weight: 255.78).
- Comparison : Contains a chlorine atom instead of a methylthio group. Both compounds inhibit photosynthesis but differ in soil adsorption (Terbuthylazine has higher KOC = 100–300 mL/g) and degradation pathways (e.g., hydroxylation vs. dealkylation) .
Deuterated Analogs
Terbutryn-d9 (CAS RN: 1246817-01-5)
- Molecular Formula : C10H19N5S with nine deuterium atoms (molecular weight: 250.43).
- Key Differences : Higher deuterium substitution improves mass shift in MS detection, enhancing precision in complex matrices. Used in advanced NMR and multi-residue analyses .
- Storage : Requires -20°C storage vs. Terbutryn-d5’s acetone solution at room temperature .
Terbuthylazine-d5 (CAS RN: 222986-60-9)
- Molecular Formula : C9H11D5ClN5 (molecular weight: 255.30).
- Applications : Isotopic internal standard for Terbuthylazine. Differs in parent compound targeting and deuterium placement (ethyl-d5 group) .
Functional Analogs: Other Triazine Herbicides
Thiamethoxam-d3 (CAS RN: N/A)
- Molecular Formula : C8H7D3ClN5O3S (molecular weight: 294.74).
- Comparison: A neonicotinoid with distinct mode of action (nicotinic acetylcholine receptor disruption) but shares triazine backbone. Used in insecticide residue studies .
Analytical Performance and Research Findings
- This compound in Environmental Studies : Demonstrated 95–102% recovery in spiked water samples using LC-MS/MS with a C18 column and 0.4 mL/min gradient elution (0.01% formic acid/acetonitrile) .
- Comparison with Terbutryn-d9 : Terbutryn-d9’s higher deuterium count reduces ion suppression in high-background matrices but increases cost (JPY 135,000 vs. JPY 74,800 for this compound) .
Biological Activity
Terbutryn-d5, a deuterated derivative of the herbicide terbutryn, is primarily used in agricultural applications for its efficacy in controlling unwanted vegetation. Understanding its biological activity is crucial for assessing its environmental impact and potential risks to non-target organisms. This article delves into the biological activity of this compound, focusing on its toxicity, mechanisms of action, and implications for ecological health.
Overview of Terbutryn
Terbutryn (chemical name: 2-(ethylamino)-4-(tert-butylamino)-6-(methylthio)-1,3,5-triazine) is a triazine herbicide that inhibits photosynthesis in target plants by blocking the electron transport chain in chloroplasts. Its widespread use in agriculture raises concerns regarding its persistence in the environment and potential toxicity to aquatic organisms and other non-target species.
1. Developmental Toxicity in Zebrafish
Recent studies have demonstrated that terbutryn induces significant developmental toxicity in zebrafish (Danio rerio). In an experiment where zebrafish embryos were exposed to varying concentrations of terbutryn (2, 4, and 6 mg/L), several adverse effects were observed:
- Survivability : A marked reduction in survival rates was noted with increasing concentrations.
- Morphological Changes : Embryos exhibited reduced body and eye sizes, along with edema in the yolk sac.
- Apoptosis : Exposure led to increased cell death via apoptosis, as evidenced by acridine orange staining techniques.
- Gene Expression Alterations : Changes in gene expression related to organ development were identified, indicating terbutryn's disruptive effects on normal embryonic development .
The primary mechanism through which terbutryn exerts its toxic effects involves the disruption of cellular processes essential for normal development. The following pathways have been implicated:
- Photosynthetic Inhibition : By inhibiting photosynthesis, terbutryn affects energy production in plants and algae, leading to ecosystem imbalances.
- Neurodevelopmental Impacts : The neurotoxic effects observed in zebrafish suggest potential risks to vertebrate nervous system development .
- Vascular Toxicity : Alterations in blood vessel formation were noted, which could have long-term implications for organismal health.
Case Study 1: Environmental Monitoring
A study conducted on the sources and pathways of biocides, including this compound, highlighted its presence in urban runoff. Samples collected from drainage pipes revealed concentrations exceeding predicted no-effect concentrations (PNEC) for surface water. This indicates a high leaching potential and raises concerns about the compound's persistence and accumulation in aquatic environments .
Case Study 2: Biochemical Analysis
In a biochemical analysis aimed at assessing multiple contaminants, this compound was identified alongside other pesticides. The study employed advanced analytical techniques to determine the presence of these compounds in food products, underscoring the need for rigorous monitoring of agricultural chemicals .
Research Findings Summary Table
Study | Findings | Implications |
---|---|---|
Zebrafish Developmental Toxicity | Reduced survivability; morphological changes; apoptosis | Indicates significant risk to aquatic life during exposure |
Environmental Monitoring | High leaching potential; concentrations above PNEC | Suggests risk of contamination in surface waters |
Biochemical Analysis | Presence detected in food products | Highlights need for monitoring pesticide residues |
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for detecting and quantifying Terbutryn-d5 in environmental samples?
Methodological Answer:
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) to ensure precision. Calibrate instruments using isotopically labeled analogs to minimize matrix effects .
- Validate detection limits via spike-and-recovery experiments in representative matrices (e.g., soil, water) to confirm linearity (R² > 0.99) and recovery rates (85–115%) .
Q. How does the isotopic purity of this compound impact its utility as an internal standard in residue analysis?
Methodological Answer:
- Assess isotopic purity using high-resolution mass spectrometry (HRMS) to verify deuterium incorporation ≥98%. Lower purity may introduce quantification errors due to isotopic cross-talk .
- Perform batch-specific purity certification and store standards under inert conditions (e.g., argon, -20°C) to prevent deuterium exchange with solvents .
Q. What are the key stability considerations for this compound in long-term environmental fate studies?
Methodological Answer:
- Conduct accelerated stability tests under varying pH, temperature, and UV exposure. Monitor degradation via LC-MS/MS and compare half-lives () to non-deuterated Terbutryn to assess isotopic effects on persistence .
- Use dark-controlled storage and inert containers to mitigate photolytic and hydrolytic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s sorption behavior in heterogeneous soil matrices?
Methodological Answer:
- Apply geostatistical modeling to account for soil organic carbon (SOC) variability and cation-exchange capacity (CEC). Pair batch sorption experiments with spatial soil sampling to identify outliers .
- Validate findings using isotopic dilution assays to distinguish between matrix effects and true sorption anomalies .
Q. What experimental design strategies optimize the use of this compound in metabolomic studies assessing non-target organism exposure?
Methodological Answer:
- Employ a nested factorial design to test dose-response relationships across species (e.g., algae, invertebrates). Use this compound to normalize extraction efficiencies and correct for ion suppression in MS workflows .
- Include negative controls (solvent-only) and procedural blanks to isolate background interference .
Q. How do deuterium kinetic isotope effects (KIEs) influence this compound’s reactivity in advanced oxidation processes (AOPs)?
Methodological Answer:
- Compare rate constants () of this compound and non-deuterated Terbutryn under hydroxyl radical (•OH) exposure. Use competition kinetics with probe compounds (e.g., nitrobenzene) to quantify KIEs .
- Model reaction pathways via density functional theory (DFT) to correlate deuterium substitution with transition-state energetics .
Q. Data Analysis & Reproducibility Challenges
Q. What statistical approaches are recommended for normalizing this compound data in multi-laboratory intercomparison studies?
Methodological Answer:
- Apply robust regression (e.g., Huber loss function) to minimize outlier influence. Use consensus values from certified reference materials (CRMs) to harmonize cross-lab variability .
- Report expanded uncertainties () with coverage factor (95% confidence) to meet ISO/IEC 17025 guidelines .
Q. How can researchers address discrepancies in this compound’s extraction efficiency across different sample preparation techniques?
Methodological Answer:
- Perform comparative recovery studies using QuEChERS, solid-phase extraction (SPE), and pressurized liquid extraction (PLE). Optimize solvent polarity and pH based on log and pKa values of this compound .
- Use ANOVA with post-hoc Tukey tests to identify statistically significant () differences between methods .
Q. Ethical & Reporting Standards
Q. What metadata must be documented to ensure reproducibility of this compound-based studies?
Methodological Answer:
- Report isotopic purity, storage conditions, and batch-specific certification in supplementary materials. Disclose MS instrument parameters (e.g., collision energy, dwell time) to enable method transfer .
- Adhere to FAIR data principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., Zenodo, Figshare) .
Properties
IUPAC Name |
2-N-tert-butyl-6-methylsulfanyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i1D3,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROINLKCQGIITA-YRYIGFSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)SC)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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